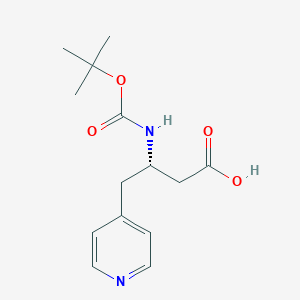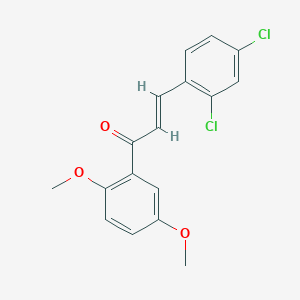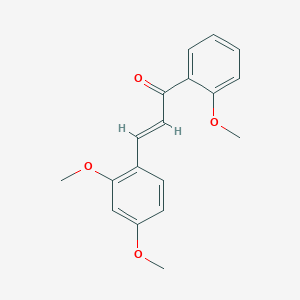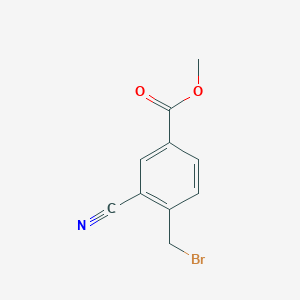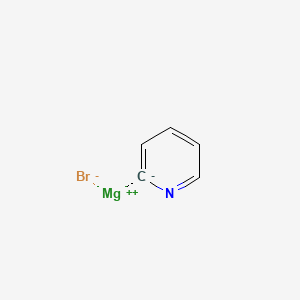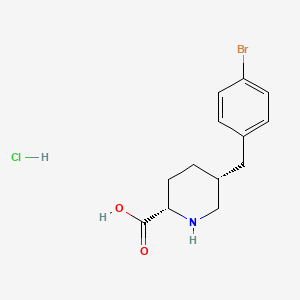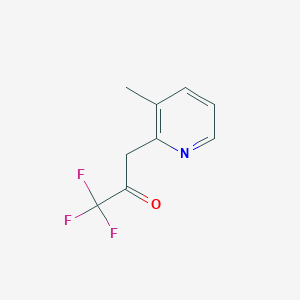
4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Descripción general
Descripción
4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde), or 4,4'-CPDMTCA, is a highly versatile organic compound that has a wide range of applications in both scientific research and industry. It is a polyaromatic hydrocarbon (PAH) with an aromatic ring structure, and is composed of two cyclopentene rings and two 5-methylthiophene-2-carbaldehyde groups. 4,4'-CPDMTCA is a colorless, non-toxic and non-flammable solid at room temperature, and has a melting point of 62.5 °C.
Aplicaciones Científicas De Investigación
Photoswitchable Colorimetric Sensor for Fluoride
This compound has been used in the synthesis of a novel dithienylethene amide-based photoswitchable anion receptor. This receptor acts as a colorimetric sensor for fluoride, showcasing significant changes in the absorption spectrum upon exposure to fluoride ions (Li et al., 2018).
Photoswitchable J-aggregated Organogel
Research includes the synthesis of a highly emissive J-aggregated organogel integrating a photochromic acceptor chromophore related to this compound. This organogel demonstrates potential applications in rewritable displays due to its modulated emission (Samanta et al., 2019).
Photochromic Properties in Hybrid Molecules
This compound has been linked with fullerene C60 to create new hybrid molecules. The studies focused on the photochromic properties of these molecules, investigating the effects of different structures on photoinduced transformations (Tuktarov et al., 2017).
Photoswitchable Probe for Fluorescence Imaging
Research explored a photoswitchable and high-contrast bio-imaging indicator based on this compound. This indicator can selectively label or conceal cells using light irradiation, showcasing potential for functional bio-imaging fluorophores (Tu et al., 2019).
Electron-Induced Switching on Surfaces
Studies have investigated the stability and electron-induced switching of diarylethene derivatives on surfaces. This research is essential for understanding the interactions of these molecules with surfaces, which is crucial for their application in molecular electronics (Wirth et al., 2015).
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an analytical reagent
Mode of Action
It’s known that the compound is used in the preparation of diverse photoactive molecules , suggesting it may interact with its targets to induce photoactivity. More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given its use in the preparation of photoactive molecules , it may be involved in pathways related to light absorption and energy transfer
Result of Action
Given its use in the preparation of photoactive molecules , it may induce changes in light absorption and energy transfer at the molecular level
Action Environment
It’s recommended to store the compound in airtight conditions, avoid light, and keep dry at room temperature , suggesting that these factors may influence its stability and action.
Propiedades
IUPAC Name |
4-[2-(5-formyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2S2/c1-10-16(6-12(8-18)20-10)14-4-3-5-15(14)17-7-13(9-19)21-11(17)2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJCDIPBYVYSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)C2=C(CCC2)C3=C(SC(=C3)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




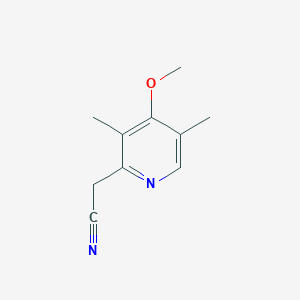
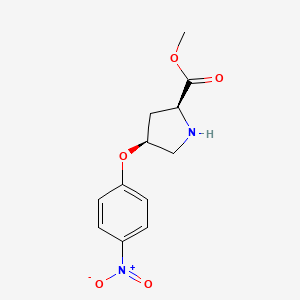
![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

